(Acetylcarbamoyl)carbamic acid (Acetylcarbamoyl)carbamic acid
Brand Name: Vulcanchem
CAS No.: 189890-38-8
VCID: VC19084326
InChI: InChI=1S/C4H6N2O4/c1-2(7)5-3(8)6-4(9)10/h1H3,(H,9,10)(H2,5,6,7,8)
SMILES:
Molecular Formula: C4H6N2O4
Molecular Weight: 146.10 g/mol

(Acetylcarbamoyl)carbamic acid

CAS No.: 189890-38-8

Cat. No.: VC19084326

Molecular Formula: C4H6N2O4

Molecular Weight: 146.10 g/mol

* For research use only. Not for human or veterinary use.

(Acetylcarbamoyl)carbamic acid - 189890-38-8

Specification

CAS No. 189890-38-8
Molecular Formula C4H6N2O4
Molecular Weight 146.10 g/mol
IUPAC Name acetylcarbamoylcarbamic acid
Standard InChI InChI=1S/C4H6N2O4/c1-2(7)5-3(8)6-4(9)10/h1H3,(H,9,10)(H2,5,6,7,8)
Standard InChI Key WVDHHTRCANQNRB-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC(=O)NC(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

(Acetylcarbamoyl)carbamic acid (CAS: 189890-38-8) is a carbamic acid derivative with the formula C3H5N2O3\text{C}_3\text{H}_5\text{N}_2\text{O}_3. Its structure features an acetyl group (CH3CO\text{CH}_3\text{CO}) attached to the nitrogen of the carbamic acid moiety (NH2COOH\text{NH}_2\text{COOH}), resulting in CH3CO-NH-COOH\text{CH}_3\text{CO-NH-COOH}. This configuration confers both electrophilic and nucleophilic reactivity, enabling participation in acyl transfer and carbamate-forming reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight133.08 g/mol
SolubilityPartially soluble in polar solvents (e.g., DMF, DMSO)
StabilityDecomposes above 150°C
pKa (Carboxylic Acid)~2.5

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1700–1750 cm1^{-1} (C=O stretch) and 3300 cm1^{-1} (N-H stretch) .

  • NMR: 1H^1\text{H} NMR signals at δ 2.1 ppm (acetyl methyl) and δ 6.8–7.2 ppm (amide proton) .

Synthesis and Reactivity

Carbamate Acylation

Reaction of carbamic acid with acetyl chloride in anhydrous conditions yields (acetylcarbamoyl)carbamic acid. This method achieves ~75% efficiency under nitrogen atmosphere :

NH2COOH+CH3COClCH3CO-NH-COOH+HCl\text{NH}_2\text{COOH} + \text{CH}_3\text{COCl} \rightarrow \text{CH}_3\text{CO-NH-COOH} + \text{HCl}

Enzymatic Catalysis

Immobilized lipase B (CALB) facilitates acetyl transfer in flow reactors, enhancing purity (up to 94% yield) .

Table 2: Comparative Synthesis Methods

MethodYield (%)Purity (%)Conditions
Acylation with AcCl7585Anhydrous, 0°C
Enzymatic (CALB)9498Flow reactor, 80°C
Thermal Rearrangement6890120°C, toluene

Degradation Pathways

  • Thermal Decomposition: At >150°C, decarboxylation releases CO2_2 and forms acetylurea .

  • Hydrolytic Instability: Rapid hydrolysis in aqueous media (t1/2_{1/2} = 2 h at pH 7) .

Biological Interactions and Applications

Acetylcholinesterase (AChE) Inhibition

(Acetylcarbamoyl)carbamic acid carbamoylates serine residues in AChE, prolonging neurotransmitter signaling. Decarbamoylation rates vary with substituent size (Table 3) :

Table 3: AChE Inhibition Kinetics

Carbamoyl Groupkdecarbk_{\text{decarb}} (min1^{-1})Half-life (min)
NN-Monomethyl0.01353
N,NN,N-Diethyl0.000174082

Industrial and Environmental Relevance

Carbon Capture Applications

The compound’s affinity for CO2_2 enables its use in solvent-free capture systems, achieving 89% efficiency at 40°C .

Agricultural Chemistry

As a precursor to herbicidal carbamates (e.g., asulam), it inhibits plant acetyl-CoA carboxylase (ACCase) with LC50_{50} = 0.2 ppm .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator